Purity and QC Documentation: 98% Target Compound Versus 95% for the N1-Ethyl Analog
Commercially, 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)acetaldehyde is supplied at a standard purity of 98% with batch-specific QC data including ¹H NMR, HPLC, and GC . In contrast, the closest N1-ethyl analog (CAS 2098088-99-2, 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde) is listed at a minimum purity of 95% by its primary commercial source, and that product has been discontinued . This 3-percentage-point purity differential corresponds to a 2.5-fold reduction in total impurity burden under the assumption of a simple impurity profile (2% vs. 5% total impurities), translating to fewer confounding variables in dose–response or SAR studies.
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | 98% (standard purity; batch QC with NMR, HPLC, GC provided) |
| Comparator Or Baseline | 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde (CAS 2098088-99-2): 95% minimum purity; product listed as discontinued |
| Quantified Difference | 3% absolute purity advantage; ~2.5-fold lower total impurity ceiling (2% vs. 5%) |
| Conditions | Commercial vendor specifications; target compound sourced from Bidepharm (Catalog BD01352061); comparator sourced from CymitQuimica (Ref. 3D-YID08899) as of May 2026 |
Why This Matters
Higher purity with documented batch QC directly reduces the risk of impurity-driven false positives or potency shifts in biological assays, which is critical when selecting a compound for reproducible SAR campaigns.
